1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(4-chlorophenyl)methylidene]-5-(3-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide
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Overview
Description
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-(4-chlorobenzylidene)-5-{3-nitrophenyl}-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-(4-chlorobenzylidene)-5-{3-nitrophenyl}-1H-1,2,3-triazole-4-carbohydrazide typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:
Formation of the triazole ring: This can be achieved through a [3+2] cycloaddition reaction between an azide and an alkyne.
Introduction of the oxadiazole moiety: This step may involve the reaction of a suitable precursor with hydrazine derivatives.
Functionalization with the nitrophenyl and chlorobenzylidene groups: These steps often involve nucleophilic substitution or condensation reactions.
Industrial Production Methods
Industrial production methods for such complex compounds may involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.
Chemical Reactions Analysis
Types of Reactions
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-(4-chlorobenzylidene)-5-{3-nitrophenyl}-1H-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitro group to an amino group.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), ethanol, water.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amino derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-(4-chlorobenzylidene)-5-{3-nitrophenyl}-1H-1,2,3-triazole-4-carbohydrazide involves interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to cellular receptors to modulate biological pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: Known for their diverse biological activities.
Oxadiazole derivatives: Studied for their antimicrobial and anticancer properties.
Hydrazide derivatives: Used in medicinal chemistry for their potential therapeutic effects.
Uniqueness
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-(4-chlorobenzylidene)-5-{3-nitrophenyl}-1H-1,2,3-triazole-4-carbohydrazide is unique due to its combination of functional groups, which may confer specific biological activities and chemical reactivity not found in other compounds.
Properties
Molecular Formula |
C18H12ClN9O4 |
---|---|
Molecular Weight |
453.8g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(4-chlorophenyl)methylideneamino]-5-(3-nitrophenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C18H12ClN9O4/c19-12-6-4-10(5-7-12)9-21-23-18(29)14-15(11-2-1-3-13(8-11)28(30)31)27(26-22-14)17-16(20)24-32-25-17/h1-9H,(H2,20,24)(H,23,29)/b21-9+ |
InChI Key |
NVWWLMTVXBHXQN-ZVBGSRNCSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(N=NN2C3=NON=C3N)C(=O)N/N=C/C4=CC=C(C=C4)Cl |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(N=NN2C3=NON=C3N)C(=O)NN=CC4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(N=NN2C3=NON=C3N)C(=O)NN=CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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